molecular formula C25H22N2OS B11357095 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide

Cat. No.: B11357095
M. Wt: 398.5 g/mol
InChI Key: UUMBLLMKAHWJGJ-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-(4-methylphenyl)-1,3-thiazole-4-methanamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and antitumor activities.

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The compound’s anti-inflammatory and antitumor effects are believed to be mediated through the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the diphenylacetamide moiety.

Properties

Molecular Formula

C25H22N2OS

Molecular Weight

398.5 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H22N2OS/c1-18-12-14-21(15-13-18)25-27-22(17-29-25)16-26-24(28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,17,23H,16H2,1H3,(H,26,28)

InChI Key

UUMBLLMKAHWJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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